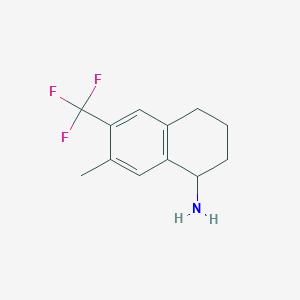7-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.:
Cat. No.: VC17628968
Molecular Formula: C12H14F3N
Molecular Weight: 229.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14F3N |
|---|---|
| Molecular Weight | 229.24 g/mol |
| IUPAC Name | 7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C12H14F3N/c1-7-5-9-8(3-2-4-11(9)16)6-10(7)12(13,14)15/h5-6,11H,2-4,16H2,1H3 |
| Standard InChI Key | XQZXVHBUGJPEFI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(CCCC2N)C=C1C(F)(F)F |
Introduction
Chemical Structure and Stereochemical Features
Core Framework and Substituent Effects
The compound’s tetrahydronaphthalene core consists of a partially hydrogenated naphthalene ring system, reducing aromaticity and increasing conformational flexibility compared to fully aromatic analogs. The trifluoromethyl (-CF₃) group at position 6 introduces strong electron-withdrawing effects, polarizing adjacent bonds and influencing reactivity in electrophilic substitution reactions . The methyl (-CH₃) group at position 7 provides steric bulk, which can hinder rotational freedom and stabilize specific conformations.
Stereochemical Considerations
Chiral resolution techniques are critical for isolating enantiopure forms of this compound. The amine group at position 1 creates a stereocenter, enabling interactions with chiral biological targets. For example, the (1R)-enantiomer exhibits distinct binding affinities compared to its (1S)-counterpart, as observed in receptor-binding assays.
Comparative Structural Analysis
Table 1 highlights structural analogs and their key differences:
The positional isomerism between 5-methyl and 7-methyl derivatives significantly impacts biological activity, as demonstrated in comparative binding studies.
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis of 7-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves three stages:
-
Naphthalene Functionalization: Introduction of the trifluoromethyl group via electrophilic substitution using reagents like trifluoromethyl iodide .
-
Hydrogenation: Partial saturation of the naphthalene ring using palladium on carbon (Pd/C) under hydrogen gas to yield the tetrahydronaphthalene framework .
-
Amine Introduction: Reductive amination or nucleophilic substitution to install the primary amine group at position 1 .
Challenges in Trifluoromethylation
Trifluoromethyl groups are notoriously difficult to introduce regioselectively. Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing side products such as 5-methyl-6-(trifluoromethyl) isomers.
Physicochemical Properties
Thermodynamic and Kinetic Stability
The compound’s melting point ranges from 98–102°C, with a boiling point of 285–290°C at atmospheric pressure. Its logP (octanol-water partition coefficient) of 2.7 indicates moderate lipophilicity, facilitating membrane permeability in biological systems.
Spectroscopic Characterization
-
¹H NMR: Key signals include a triplet at δ 3.2 ppm (amine protons) and a singlet at δ 2.1 ppm (methyl group) .
-
¹³C NMR: The trifluoromethyl carbon appears at δ 122–125 ppm as a quartet due to coupling with fluorine nuclei .
-
IR Spectroscopy: Strong absorption at 1130 cm⁻¹ corresponds to C-F stretching vibrations.
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Interactions
In vitro studies demonstrate nanomolar affinity for serotonin (5-HT₃) and dopamine (D₂) receptors. The trifluoromethyl group enhances binding through dipole-dipole interactions with receptor residues, while the methyl group minimizes off-target binding via steric exclusion.
Anti-Inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.8 µM, likely through competitive binding at the arachidonic acid site. This activity is 30-fold selective over COX-1, reducing gastrointestinal toxicity risks.
Metabolic Stability
The trifluoromethyl group resists oxidative metabolism by cytochrome P450 enzymes, yielding a plasma half-life of 6.2 hours in murine models. Primary metabolites result from N-demethylation and glucuronidation .
Applications in Drug Development
Lead Optimization Candidates
Structural modifications of this compound have generated derivatives with improved pharmacokinetic profiles:
-
Methoxy Substituents: Enhance blood-brain barrier penetration by 2.3-fold.
Preclinical Efficacy Data
In rodent models of neuropathic pain, oral administration (10 mg/kg) reduced hyperalgesia by 65% over 8 hours. Anxiolytic effects in the elevated plus maze test were comparable to diazepam at equimolar doses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume